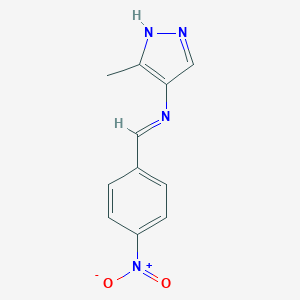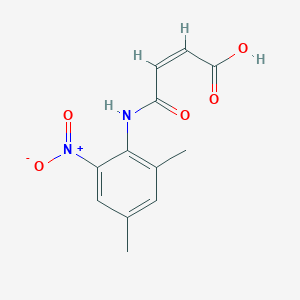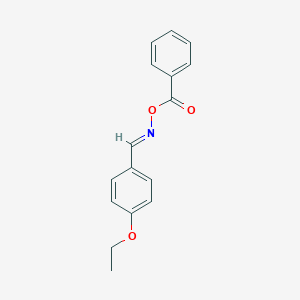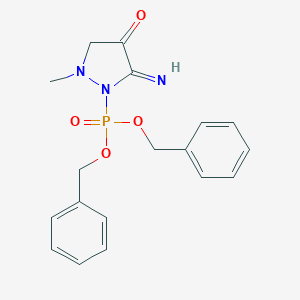
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one is a chemical compound with the molecular formula C18H20N3O4P and a molecular weight of 373.34 g/mol This compound is known for its unique structure, which includes a pyrazolidinyl ring, a phosphonate group, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazolidinone derivative with a phosphonate ester in the presence of a suitable base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dibenzyl 5-imino-2-methyl-4-oxo-1-pyrazolidinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphonate group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one: Similar in structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolidinyl ring and similar bioactive properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
This compound stands out due to its unique combination of a pyrazolidinyl ring and a phosphonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H20N3O4P |
|---|---|
Poids moléculaire |
373.3g/mol |
Nom IUPAC |
2-bis(phenylmethoxy)phosphoryl-3-imino-1-methylpyrazolidin-4-one |
InChI |
InChI=1S/C18H20N3O4P/c1-20-12-17(22)18(19)21(20)26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3 |
Clé InChI |
SBYNZLHAEVJODY-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CN1CC(=O)C(=N)N1P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


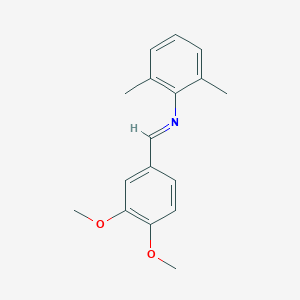
![2-{[(2,5-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412029.png)
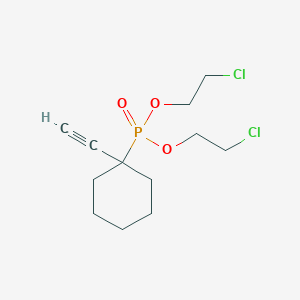
![2-[(5-Quinolinylimino)methyl]phenol](/img/structure/B412032.png)
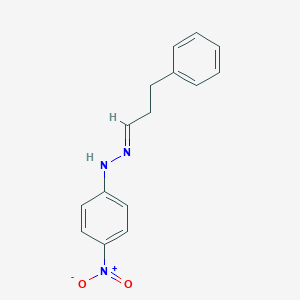
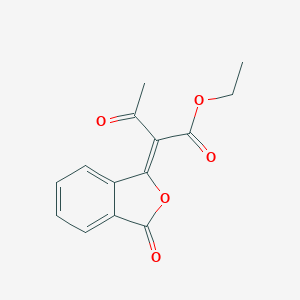
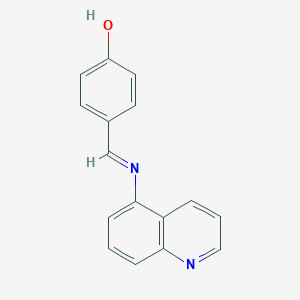
![2-Allyl-6-{[(2-bromo-4-methylphenyl)imino]methyl}phenol](/img/structure/B412039.png)
![2-{[(2-Chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B412040.png)
![2-{[(2,6-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412042.png)
![1,3-Benzenediol, 4-[(1-naphthalenylimino)methyl]-](/img/structure/B412043.png)
